REACTION_CXSMILES
|
CS(O)(=O)=O.C[O:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][CH2:16][CH2:17][N:18]2[CH:22]=[CH:21][N:20]=[N:19]2)=[CH:10][CH:9]=1.Br.[OH-].[Na+]>>[N:18]1([CH2:17][CH2:16][CH2:15][CH2:14][C:11]2[CH:10]=[CH:9][C:8]([OH:7])=[CH:13][CH:12]=2)[CH:22]=[CH:21][N:20]=[N:19]1 |f:0.1,3.4|
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Name
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1-[4-(4-Methoxyphenyl)butan-1-yl]-1H-1,2,3-triazole methanesulfonate
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Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O.COC1=CC=C(C=C1)CCCCN1N=NC=C1
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Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
cooled
|
Type
|
WASH
|
Details
|
washed with toluene
|
Type
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ADDITION
|
Details
|
6N Hydrochloric acid was added to the aqueous layer
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (30 ml) and tetrahydrofuran (15 ml)
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Type
|
WASH
|
Details
|
washed with water
|
Type
|
ADDITION
|
Details
|
Active charcoal (200 mg) was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtrated
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
Ethyl acetate (10 ml) was added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
hexane (10 ml) was added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=NC=C1)CCCCC1=CC=C(C=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |